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18-Deoxyherboxidiene belongs to a class of natural products that includes pladienolide B and spliceostatin
A, all of which share the same molecular target [1]. The following diagram illustrates the mechanism by

which SF3b inhibitors like 18-deoxyherboxidiene disrupt spliceosome assembly.
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Mechanism of SF3b Inhibition: The diagram illustrates how 18-deoxyherboxidiene binds to the open
conformation of the SF3b complex, preventing its transition to a closed state required for stable U2 snRNP

binding to the branch point sequence (BPS), thereby blocking spliceosome assembly.
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The core mechanism involves stabilizing the open conformation of the SF3b complex, which prevents the

necessary structural rearrangement for accurate branch point adenosine recognition [2] [3]. The carboxylic

acid group on the tetrahydropyran ring of herboxidiene forms critical interactions with positively charged

residues in the SF3B1 binding channel, which are essential for maintaining inhibitor occupancy and blocking

the conformational change [2].

Key Experimental Protocols

The biological effects and mechanisms of 18-deoxyherboxidiene have been characterized using several

standard assays.

In Vitro Splicing Inhibition Assay

This foundational assay assesses the compound's direct effect on the splicing machinery.

¢ Nuclear Extract Preparation: Splicing-competent nuclear extracts are prepared from HelLa cells [2].

¢ Splicing Reaction: Reactions contain nuclear extract, ATP, MgClz, and a radiolabeled or
fluorescently labeled pre-mRNA substrate (e.g., MINX or B-globin pre-mRNA) [2].

¢ Inhibitor Incubation: The test compound is pre-incubated with the nuclear extract for 10-30 minutes
to allow binding before adding the pre-mRNA substrate [2].

¢ Product Analysis: RNA is extracted after the splicing reaction and analyzed by denaturing urea-
PAGE. Inhibition is quantified by the disappearance of spliced mRNA and lariat intermediate products

relative to unspliced pre-mRNA, often using phosphorimaging or autoradiography [2].

Cell-Based Phenotypic Assays

These protocols evaluate the antiangiogenic effects of 18-deoxyherboxidiene in human umbilical vein

endothelial cells (HUVECs).

e Wound Healing / Cell Migration Assay [4]:

(o]

[e]

o

Plate HUVECs in a 96-well plate and incubate to form a confluent monolayer.

Scratch the monolayer with a pipette tip to create a "wound".

Replace medium with fresh medium containing VEGF (e.g., 3.1 ng/mL) to induce migration and
add the test compound.

Monitor and quantify wound closure over time using phase-contrast microscopy.
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e Capillary-like Tube Formation Assay [4]:
o Coat plates with a thin layer of Matrigel matrix.
Seed HUVECSs on the Matrigel and treat with or without the inhibitor.
Incubate for several hours (e.g., 16 h) and photograph the resulting structures under a phase-
contrast microscope.
Quantify the inhibition by measuring the disruption of the capillary-like network.

[¢]

[e]

o

Competition Binding Assay (Order-of-Addition)

This protocol investigates the kinetics and stability of inhibitor binding to the SF3b complex [2].

¢ Binding Phase: Incubate a potent inhibitor (e.g., 1 uM Pladienolide B or Spliceostatin A) in nuclear
extract for 10 minutes.

e Competition Phase: Add a large excess (e.g., 100 uM) of an inactive analog of herboxidiene (iHB)
and incubate for an additional 10 minutes.

¢ Splicing Phase: Initiate splicing by adding the pre-mRNA substrate and assess efficiency.

¢ Interpretation: If splicing remains inhibited, it indicates the initial inhibitor has a slow off-rate and
binds stably. This assay can be modified by varying temperature and ATP presence to study factors
influencing binding [2].

Quantitative Biological Data

The following table summarizes key quantitative findings from experiments with 18-deoxyherboxidiene

and related compounds.

Measurement / Result / Value (for 18-
- Context /| Related Compounds
Parameter deoxyherboxidiene)
Anti-proliferative Not explicitly stated Herboxidiene (GEX1A) is cytotoxic in the low
ICso0 nanomolar range [1]

Inhibition of HUVEC  Strong inhibition observed [4] Culture broth of Streptomyces sp. QN18690

Migration strongly inhibited wound healing [4]
Inhibition of Tube Potent attenuation of vessel 18-deoxyherboxidiene disrupted capillary-like
Formation networks [4] structures [4]
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Measurement / Result / Value (for 18-
o Context /| Related Compounds
Parameter deoxyherboxidiene)
Binding Affinity (K&) Data not available for 18- Pladienolide B derivative E7107 binds SF3b
deoxyherboxidiene core with K of ~3.6 nM [3]

Research Context and Clinical Relevance

e Broader Class of Splicing Modulators: 18-deoxyherboxidiene is part of a family of structurally
diverse natural products (including Pladienolide B, Spliceostatin A, and Herboxidiene) that converge
on the same target within the SF3b complex [1].

e Therapeutic Rationale: Cancer cells, particularly those with splicing factor mutations, may be more
vulnerable to further spliceosome perturbation, providing a therapeutic window [5].

¢ Clinical Translation: Derivatives like E7107 and H3B-8800 have entered clinical trials,
demonstrating the therapeutic potential of targeting SF3b, though challenges remain in developing
viable drugs [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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